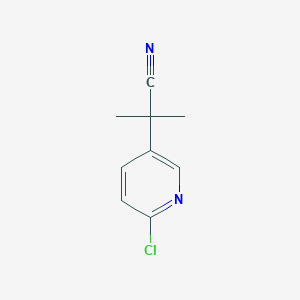

2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile

Description

2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile (CAS: 1095545-86-0) is a nitrile-containing organic compound with the molecular formula C₉H₉ClN₂ and a molecular weight of 180.63 g/mol. It features a 6-chloropyridin-3-yl moiety attached to a branched aliphatic chain terminating in a nitrile group.

Key physicochemical properties include:

- Storage conditions: 2–8°C, protected from light and moisture.

- Solubility: Recommended to enhance solubility via heating (37°C) and sonication.

- Stability: Solutions stored at -80°C are stable for up to 6 months, while -20°C storage limits usage to 1 month.

- Purity: >98.00% (as per analytical certificates) .

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSZBCJEVUIQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095545-86-0 | |

| Record name | 2-(6-chloropyridin-3-yl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Pharmaceutical Applications

2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile has been investigated for its potential therapeutic applications:

- CYP1A2 Inhibition: Research indicates that this compound acts as an inhibitor of cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can impact pharmacokinetics and drug interactions, making it relevant in drug development.

- Antimicrobial Activity: Similar chlorinated pyridine derivatives have demonstrated significant antimicrobial properties. Preliminary studies suggest that 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile may exhibit similar activities, warranting further investigation into its efficacy against various pathogens.

Agrochemical Applications

The compound may also find applications in agriculture:

- Pesticide Development: Due to its biological activity, there is potential for 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile to be explored as a lead compound in the synthesis of new agrochemicals aimed at pest control or plant protection.

Materials Science

In materials science, the compound can serve as a building block for synthesizing novel materials:

- Organic Synthesis: The unique structure allows it to participate in various organic reactions, making it valuable for creating heterocyclic compounds that are essential in materials science research.

Case Study 1: CYP1A2 Inhibition

A study investigating the inhibitory effects of various compounds on CYP1A2 revealed that 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile showed promising results. This finding suggests its potential use in modulating drug metabolism and enhancing therapeutic efficacy in drug formulations.

Case Study 2: Antimicrobial Testing

In preliminary antimicrobial assays, derivatives of chlorinated pyridines were tested against common bacterial strains. Results indicated that compounds similar to 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile exhibited significant inhibition zones, suggesting further exploration into its use as an antimicrobial agent could be beneficial.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For example, similar compounds in the neonicotinoid class act by disrupting the nervous system of insects by stimulating nicotinic acetylcholine receptors . This leads to the disruption of neural messages and rapid insect death .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. Procyazine (CAS: 32889-48-8)

- Molecular formula : C₁₀H₁₃ClN₆

- Structure: Contains a 1,3,5-triazine core substituted with a cyclopropylamino group, a chloro substituent, and a 2-methylpropanenitrile side chain.

- Application : Herbicide, contrasting with the research-exclusive use of the target compound.

- This structural divergence likely contributes to its herbicidal activity .

b. Nitenpyram Metabolites

- Example metabolite : N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine (identified via GC-MS).

- Structural similarity : Shares the 6-chloropyridin-3-yl group but incorporates ethyl, methyl, and ethenediamine substituents instead of a nitrile.

- Analytical data: Retains at 12.403 min in GC analysis (vs.

c. 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile

- Molecular formula : C₈H₇ClN₂O

- Structure : Differs in pyridine substitution (methoxy at position 3, chlorine at position 6) and a simpler acetonitrile chain.

- Analytical behavior : Predicted collision cross-section (CCS) values for adducts range from 128.1–147.2 Ų (e.g., [M+H]+: 133.4 Ų), suggesting distinct mass spectrometric profiles compared to the target compound, which lacks reported CCS data .

Physicochemical and Application-Based Comparisons

Key Observations :

- Nitrile group prevalence : All compared compounds contain nitrile groups, but their positioning and adjacent substituents dictate divergent reactivities and applications.

- Data limitations : Analytical parameters (e.g., CCS, GC retention times) for the target compound remain unreported, highlighting a research gap.

Biological Activity

2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile is an organic compound with the molecular formula C₉H₉ClN₂. It possesses a chlorinated pyridine moiety, which contributes to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets, particularly its role as a cytochrome P450 (CYP1A2) inhibitor.

Chemical Structure and Properties

The compound's structure features a nitrile group and a chloropyridine ring, which influence its reactivity and biological interactions. The following table summarizes key structural features:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₉ClN₂ |

| SMILES | CC(C)(C#N)C1=CN=C(C=C1)Cl |

| InChI | InChI=1S/C9H9ClN2/c1-9(2,6-11)7-3-4-8(10)12-5-7/h3-5H,1-2H3 |

Biological Activity

Research indicates that 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile exhibits significant biological activity relevant to therapeutic applications. Notably, it acts as an inhibitor of CYP1A2, an enzyme crucial in drug metabolism and pharmacokinetics. This inhibition can affect the metabolism of various drugs, potentially leading to altered pharmacological effects.

The mechanism by which this compound exerts its biological effects involves binding to the active site of CYP1A2, leading to competitive inhibition. This interaction can influence the enzymatic activity and the subsequent metabolic pathways of substrates processed by CYP1A2.

Case Studies and Research Findings

Several studies have investigated the biological implications of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile:

- CYP1A2 Inhibition :

-

Pharmacological Profile :

- Further investigations revealed that the compound's structural characteristics allow it to interact with multiple biochemical pathways, suggesting its potential utility in developing new pharmacological agents targeting metabolic disorders .

-

Comparative Analysis :

- Comparative studies with structurally similar compounds highlighted the unique reactivity patterns of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile, emphasizing its versatile applications in drug design .

Applications in Drug Development

The ability of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile to modulate enzymatic activity makes it a valuable candidate for further research in drug development:

- Potential Therapeutic Uses :

- Its role as a CYP1A2 inhibitor suggests potential applications in managing conditions that require precise control over drug metabolism, such as cancer therapies where cytochrome P450 enzymes play a significant role.

Q & A

Q. What are the key considerations for verifying the chemical identity and purity of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile in synthetic workflows?

- Methodological Answer: Begin with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural motifs, such as the chloropyridinyl group and nitrile moiety. For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm, comparing retention times to synthetic standards. Differential scanning calorimetry (DSC) can identify impurities via melting-point depression .

Q. How can researchers design efficient synthetic routes for 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile?

- Methodological Answer: Two primary routes are recommended:

- Route 1: React 6-chloropyridine-3-carbaldehyde with acetonitrile derivatives under Knoevenagel condensation conditions, followed by catalytic hydrogenation to reduce intermediates.

- Route 2: Utilize Suzuki-Miyaura coupling between 6-chloropyridin-3-ylboronic acid and α-methylpropanenitrile precursors. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) for cross-coupling efficiency .

Q. What analytical techniques are critical for studying the environmental fate of this compound in soil systems?

- Methodological Answer: Conduct soil column leaching experiments using radiolabeled ¹⁴C-tracers to track mobility and degradation. Pair with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites like 2-(6-hydroxypyridin-3-yl)-2-methylpropanenitrile. For photostability, use simulated sunlight exposure in quartz reactors and monitor degradation kinetics via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can radical-polar crossover strategies enhance fluorination or isotopic labeling of 2-(6-Chloropyridin-3-yl)-2-methylpropanenitrile?

- Methodological Answer: Convert the nitrile group to a redox-active ester (RAE) using N-hydroxyphthalimide and diisopropylcarbodiimide (DIC). Irradiate the RAE with visible light in the presence of a fluorinating agent (e.g., Selectfluor) to generate a carbon-centered radical, which undergoes polar trapping with fluoride ions. For isotopic labeling (e.g., ¹⁸F), replace Selectfluor with K¹⁸F and optimize reaction time/temperature to minimize side reactions .

Q. What crystallographic tools and refinement protocols are recommended for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer: Use SHELXL for small-molecule refinement, employing Hirshfeld atom refinement (HAR) to model hydrogen positions accurately. For twinned crystals, apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping diffraction data. Visualize electron density maps and thermal ellipsoids using ORTEP-3 to validate bond lengths/angles and detect disorder .

Q. How can researchers reconcile contradictory data in impurity profiling during large-scale synthesis?

- Methodological Answer: Combine preparative HPLC with offline NMR to isolate and characterize impurities (e.g., dimerization byproducts or dechlorinated species). Use density functional theory (DFT) calculations to predict impurity stability under reaction conditions. For quantitative analysis, develop a GC-MS method with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What strategies are effective for designing herbicidal analogs with improved target-site specificity?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by modifying the chloropyridinyl group (e.g., replacing Cl with CF₃) or introducing steric hindrance at the nitrile position. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to acetolactate synthase (ALS), a common herbicide target. Validate in vitro using ALS inhibition assays with Arabidopsis thaliana enzyme extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.